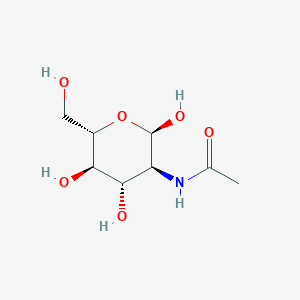

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose

Description

Properties

IUPAC Name |

N-[(2R,3S,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-DMHSOCPYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amorphous solid; [Merck Index] White semitransparent solid; [HSDB] | |

| Record name | Chitin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble in water, dilute acids, dilute and concentrated alkalies, alcohols, other organic solvents; soluble in concentrated hydrochloric acid, sulfuric acid, 78-97% phosphoric acid, anhydrous formic acid | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 353 | |

| Record name | CHITIN UNSPECIFIED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, amorphous, semitransparent mass | |

CAS No. |

1398-61-4 | |

| Record name | Chitin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chitin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHITIN UNSPECIFIED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Acylation of Glucosamine Base

Procedure :

Glucosamine hydrochloride is dehalogenated using lithium hydroxide in methanol, yielding halide-free glucosamine base. Subsequent acylation with acetic anhydride in branched alcohols (e.g., isopropanol) at 5–15°C produces α-L-GlcNAc.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Isopropanol |

| Temperature | 5–15°C |

| Catalyst | None (base-free conditions) |

| Yield | 84–89% |

| Purity (HPLC) | ≥98% |

Advantages : Scalable, high purity.

Limitations : Requires stringent halide removal to avoid byproducts.

Hydrogenolysis of Protected Derivatives

Procedure :

Benzyl-protected intermediates (e.g., benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside) undergo halogen-mediated glycosylation followed by hydrogenolysis (Pd/C, H₂) to remove protecting groups.

Example :

-

Starting Material : Benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside.

-

Reagents : H₂ (1 atm), Pd/C (5% w/w).

Key Reaction :

Enzymatic and Biotechnological Methods

Enzymatic Hydrolysis of Chitin

Procedure :

Chitin is hydrolyzed using chitinase (EC 3.2.1.14) and N-acetylglucosaminidase (NAGase, EC 3.2.1.96) in a two-stage reactor.

Optimized Conditions :

| Enzyme | Activity (U/mg) | pH | Temperature |

|---|---|---|---|

| Chitinase | 588.6 | 5.0 | 50°C |

| NAGase | 1,200 | 4.5 | 55°C |

Outcome :

Microbial Fermentation

Strains : Engineered Escherichia coli overexpressing GlcN-6-P acetyltransferase and GlcN-1-P acetyltransferase.

Fermentation Parameters :

| Substrate | Glucose (120 g/L) |

|---|---|

| Duration | 60 hours |

| Yield | 120 g/L GlcNAc |

| Stereoselectivity | α-L configuration achieved via epimerase modification |

Advantages : High-titer production; avoids harsh chemicals.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Acylation | 84–89 | ≥98 | High | Moderate (solvent use) |

| Enzymatic Hydrolysis | 75–98 | ≥99 | Moderate | Low |

| Microbial Fermentation | 90–120* | ≥95 | High | Low |

| Hydrogenolysis | 85–90 | ≥97 | Low | High (Pd/C disposal) |

*Yield reported as g/L.

Challenges and Innovations

-

Stereochemical Control : Achieving α-L configuration requires chiral catalysts or engineered enzymes.

-

Byproduct Mitigation : Lithium chloride byproducts in chemical synthesis necessitate rigorous washing.

-

Green Chemistry : Enzymatic methods reduce HCl usage by 80% compared to traditional hydrolysis .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the acetylamino group to an amino group.

Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted glucopyranose derivatives.

Scientific Research Applications

Biochemical Applications

1.1 Glycosylation and Glycoprotein Synthesis

N-acetyl-alpha-D-glucosamine is crucial in the formation of glycoproteins, which are essential for numerous biological processes. Glycosylation, the addition of sugar moieties to proteins, affects protein folding, stability, and function. This compound serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins or lipids.

Case Study: Glycosylation in Cancer Research

A study demonstrated that altered glycosylation patterns in cancer cells can influence tumor progression and metastasis. Specifically, the presence of N-acetyl-alpha-D-glucosamine residues on glycoproteins was linked to enhanced cell adhesion and migration in breast cancer cells .

1.2 Enzyme Inhibition Studies

N-acetyl-alpha-D-glucosamine has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of O-linked N-acetylglucosaminidase (OGA), an enzyme implicated in various diseases, including neurodegenerative disorders and cancer.

Data Table: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (nM) |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucono-1,5-lactone | O-linked N-acetylglucosaminidase | 27 |

| N-acetyl-alpha-D-glucosamine | OGA | TBD |

Therapeutic Applications

2.1 Potential in Treating Lysosomal Storage Disorders

N-acetyl-alpha-D-glucosamine is being explored for its therapeutic potential in lysosomal storage disorders such as aspartylglycosaminuria (AGU). AGU is caused by the deficiency of the enzyme glycosylasparaginase, leading to the accumulation of toxic metabolites.

Case Study: Treatment Approaches

Research indicates that administering N-acetyl-alpha-D-glucosamine can help restore enzyme activity and reduce metabolite accumulation in AGU models . This highlights the compound's potential as a therapeutic agent.

Immunological Applications

3.1 Role in Immune Responses

N-acetyl-alpha-D-glucosamine is involved in modulating immune responses through its incorporation into glycoproteins on immune cells. It influences cell signaling pathways that regulate inflammation and immune activation.

Data Table: Immunological Effects

| Effect | Mechanism |

|---|---|

| Modulation of T-cell activation | Glycosylation of T-cell receptors |

| Regulation of macrophage function | Altered surface glycoprotein expression |

Industrial Applications

4.1 Use in Biotechnology

In biotechnology, N-acetyl-alpha-D-glucosamine is utilized as a building block for synthesizing various biopolymers and bioconjugates. Its unique properties make it suitable for developing drug delivery systems and biomaterials.

Case Study: Biopolymer Development

Researchers have developed biodegradable polymers from N-acetyl-alpha-D-glucosamine derivatives for targeted drug delivery applications. These polymers exhibit enhanced biocompatibility and controlled release profiles .

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for enzymes such as chitinase and chitotriosidase, which catalyze the hydrolysis of chitin and chitosan. These interactions are crucial for the degradation and remodeling of extracellular matrices .

Comparison with Similar Compounds

Acetylated Derivatives

These compounds retain the acetamido group at C2 but differ in hydroxyl protection or isomer configuration.

Key Differences :

- Anomeric Configuration: The α-L and β-D anomers exhibit distinct enzyme substrate specificities.

- Biological Activity: Acetylated derivatives like methyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside reduce glycosaminoglycan (GAG) synthesis by competing with endogenous glucosamine .

Glycosides and Glycosidic Derivatives

These compounds feature glycosidic linkages to other sugars or aglycones, expanding their functional roles.

Key Differences :

- Linkage Position : 4-O-linked fucosyl-GlcNAc (e.g., Fucα1-4GlcNAc) is a hallmark of Lewis antigens, whereas 3-O-galactosyl-GlcNAc (e.g., Galβ1-3GlcNAc) forms part of lacto-N-biose in human milk oligosaccharides .

- Applications : Allyl glycosides are pivotal in "click chemistry" for bioconjugation due to their terminal alkene groups .

Sulfated and Other Modified Derivatives

Modifications like sulfation or fluorination alter solubility and bioactivity.

Key Differences :

- Sulfation : Sulfated GlcNAc derivatives (e.g., 6-sulfo-GlcNAc) mimic natural sulfated glycans, showing antiviral activity by blocking pathogen-host interactions .

- Fluorination : Trifluoroacetamido groups improve resistance to enzymatic degradation, making these analogs useful in prolonged bioassays .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

| Compound Name | Molecular Weight | CAS Number | Biological Role | Key Modification |

|---|---|---|---|---|

| 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose | 221.20 | - | Synthetic intermediate | C2 acetylation, α-L-config |

| 2-Acetamido-2-deoxy-β-D-glucopyranose | 221.20 | 7512-17-6 | Glycosaminoglycan precursor | β-D-config |

| Phenyl α-D-GlcNAc | 297.30 | 10139-04-5 | Enzyme substrate | Phenyl glycoside |

Biological Activity

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose, commonly referred to as N-Acetyl-L-glucosamine (GlcNAc), is an amino sugar derived from glucose. It plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H15NO6

- Molecular Weight: 221.2078 g/mol

- CAS Registry Number: 10036-64-3

- IUPAC Name: 2-Acetamido-2-deoxy-D-glucopyranose

Biological Significance

N-Acetyl-L-glucosamine is a crucial component of glycosaminoglycans and glycoproteins, contributing to cell signaling, structural integrity, and cellular communication. Its biological activities include:

- Anti-inflammatory Effects: GlcNAc has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways.

- Role in Glycosylation: It serves as a substrate for glycosylation processes, affecting protein stability and function.

- Impact on Cell Growth and Differentiation: Studies indicate that GlcNAc can influence cellular proliferation and differentiation, particularly in immune cells.

The biological activity of this compound involves several mechanisms:

-

Interaction with Receptors:

- GlcNAc interacts with various receptors involved in immune responses, including Toll-like receptors (TLRs), which play a pivotal role in pathogen recognition and activation of innate immunity.

-

Modulation of Enzyme Activity:

- It acts as a competitive inhibitor for enzymes involved in the degradation of glycosaminoglycans, thereby influencing extracellular matrix remodeling.

-

Influence on Signaling Pathways:

- GlcNAc has been implicated in the modulation of signaling pathways such as NF-kB and MAPK, which are critical for cellular responses to stress and inflammation.

Case Studies

-

Anti-inflammatory Effects in Rheumatoid Arthritis:

A study demonstrated that N-Acetyl-L-glucosamine reduced the levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in patients with rheumatoid arthritis, suggesting its potential use as a therapeutic agent in inflammatory diseases . -

Neuroprotective Properties:

Research indicated that GlcNAc could protect neuronal cells from oxidative stress-induced apoptosis by enhancing the expression of neuroprotective proteins . -

Role in Cancer Progression:

Investigations have shown that GlcNAc can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines by modulating glycosylation patterns on surface receptors .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(acetylamino)-2-deoxy-α-L-glucopyranose, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via acetylation and deprotection steps. A widely used method involves reacting methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-glucopyranoside with oxalyl chloride to form reactive intermediates like oxamic acid chloride, followed by coupling with amino acid esters . Yield optimization requires strict control of anhydrous conditions and temperature (e.g., -78°C for glycosylation reactions to ensure stereoselectivity ). Purity is assessed using HPLC or TLC with visualization via ninhydrin staining for free amine groups.

Q. Which spectroscopic techniques are most effective for characterizing 2-(acetylamino)-2-deoxy-α-L-glucopyranose derivatives?

- NMR : ¹H and ¹³C NMR are critical for confirming stereochemistry and acetylation patterns. For example, the anomeric proton in α-configuration appears at δ 5.1–5.3 ppm, while β-configuration resonates near δ 4.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects impurities (e.g., N-acyl or O-acyl byproducts) .

- IR Spectroscopy : Confirms acetyl group presence (C=O stretch at ~1740 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Q. How can researchers address solubility challenges in aqueous and organic solvents during experimental design?

The compound’s solubility depends on the protection/deprotection state. Acetylated derivatives are soluble in chloroform or DCM but insoluble in water. Deprotected forms (free hydroxyl groups) require polar solvents like DMSO or methanol. Co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., 2-ethylhexyl glucopyranoside derivatives ) enhance solubility in biological assays.

Advanced Research Questions

Q. What strategies improve stereoselectivity in glycosylation reactions involving 2-(acetylamino)-2-deoxy-α-L-glucopyranose donors?

High β-selectivity (>19:1) is achieved using trichloroacetimidate donors activated by TBS-OTf at -78°C . Computational studies (e.g., density functional theory) model solvent-anion interactions to predict stereochemical outcomes . Alternative approaches include neighboring-group participation via N-acetyl groups, which direct β-glycoside formation by stabilizing transition states .

Q. What methodologies resolve contradictions in reported biological activities of 2-(acetylamino)-2-deoxy-α-L-glucopyranose derivatives?

Discrepancies in bioactivity (e.g., antifungal vs. inert behavior) often stem from impurities or glycosylation patterns. Solutions include:

- Orthogonal purification : Combines size-exclusion chromatography with reverse-phase HPLC to isolate target compounds .

- Activity mapping : Tests intermediates (e.g., deprotected vs. acetylated forms) to identify bioactive moieties .

- Structural analogs : Compare with compounds like 3-O-α-L-fucopyranosyl derivatives to assess branching effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.